Stereochemical Impact on Helical Conformation
The inclusion of a D-Leu residue in an L-Leu-based peptide, as found in Boc-D-Leu-Leu-OH, disrupts the typical right-handed helical conformation observed in homochiral L-peptides. X-ray crystallography of a model hexapeptide (Boc-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe) demonstrates that a single D-Leu substitution induces a localized distortion of the backbone, resulting in a mixed helical structure (right-handed 310-helix with a local left-handed turn) [1]. In contrast, the analogous all-L peptide (Boc-L-Leu-L-Leu-Aib-L-Leu-L-Leu-Aib-OMe) maintained a continuous right-handed (P) 310-helical conformation [1].
| Evidence Dimension | Backbone Conformation (Helical Structure) |
|---|---|
| Target Compound Data | Boc-D-Leu-L-Leu motif in hexapeptide: Mixed conformation, characterized by a local distortion of the 310-helix. |
| Comparator Or Baseline | Boc-L-Leu-L-Leu motif in hexapeptide: Continuous right-handed (P) 310-helix. |
| Quantified Difference | Qualitative difference in helix continuity and local backbone geometry; a 180° flip in the orientation of the carbonyl group in the α-helix [1]. |
| Conditions | X-ray crystallographic analysis of single crystals of diastereomeric hexapeptides Boc-L-Leu-L-Leu-Aib-D-Leu-L-Leu-Aib-OMe and Boc-L-Leu-L-Leu-Aib-L-Leu-L-Leu-Aib-OMe. |
Why This Matters
This structural difference is critical for applications where a specific kink or turn in the peptide backbone is required for biological activity, as homochiral L,L-dipeptides cannot induce the same conformational change.
- [1] Demizu, Y., Doi, M., & Kurihara, M. (2011). Effect of one D-Leu residue on right-handed helical -L-Leu-Aib- peptides in the crystal state. Peptide Science, 96(4), 515-524. View Source
